molecular formula C102H128N2O2S14 B12821758 DR3Tbdtt

DR3Tbdtt

Cat. No.: B12821758
M. Wt: 1863.1 g/mol
InChI Key: VICMAEIQWIKYQJ-XYNLSJRRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DR3Tbdtt involves the use of benzo[1,2-b:4,5-b’]dithiophene (BDT) as the central building block. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Techniques such as spin coating at low temperatures are employed to increase the crystallinity of the compound, which is crucial for its performance in organic solar cells .

Chemical Reactions Analysis

Types of Reactions

DR3Tbdtt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which have different electronic properties and can be used in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high hydrophobicity and excellent hole-transporting properties, which make it particularly suitable for use in organic and perovskite solar cells.

Properties

Molecular Formula

C102H128N2O2S14

Molecular Weight

1863.1 g/mol

IUPAC Name

(5E)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-[5-[5-[5-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C102H128N2O2S14/c1-11-21-27-31-35-39-45-69-59-75(63-89-99(105)103(19-9)101(107)119-89)111-93(69)81-53-55-83(113-81)95-71(47-41-37-33-29-23-13-3)61-85(115-95)87-65-77-91(79-51-49-73(109-79)57-67(17-7)43-25-15-5)98-78(92(97(77)117-87)80-52-50-74(110-80)58-68(18-8)44-26-16-6)66-88(118-98)86-62-72(48-42-38-34-30-24-14-4)96(116-86)84-56-54-82(114-84)94-70(46-40-36-32-28-22-12-2)60-76(112-94)64-90-100(106)104(20-10)102(108)120-90/h49-56,59-68H,11-48,57-58H2,1-10H3/b89-63-,90-64+

InChI Key

VICMAEIQWIKYQJ-XYNLSJRRSA-N

Isomeric SMILES

CCCCCCCCC1=C(SC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(C7=C(C=C(S7)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)/C=C/1\C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)C(=C6S5)C1=CC=C(S1)CC(CC)CCCC)C1=CC=C(S1)CC(CC)CCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(C7=C(C=C(S7)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)C=C1C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)C(=C6S5)C1=CC=C(S1)CC(CC)CCCC)C1=CC=C(S1)CC(CC)CCCC)CCCCCCCC

Origin of Product

United States

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